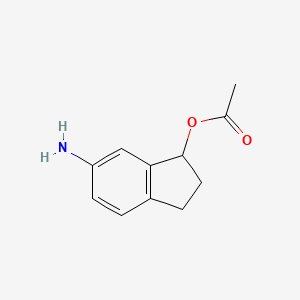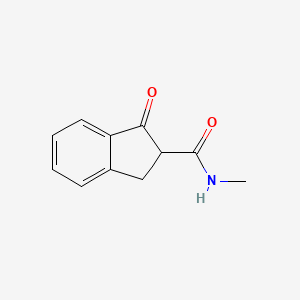
N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide is an organic compound with a unique structure that includes an indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide typically involves the reaction of 1-indanone with methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester
- Methyl 1-oxo-2-indanecarboxylate
Uniqueness
N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific structural features and the presence of a methyl group on the nitrogen atom. This structural modification can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-methyl-3-oxo-1,2-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C11H11NO2/c1-12-11(14)9-6-7-4-2-3-5-8(7)10(9)13/h2-5,9H,6H2,1H3,(H,12,14) |
Clave InChI |
USISRVLNDKARPP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
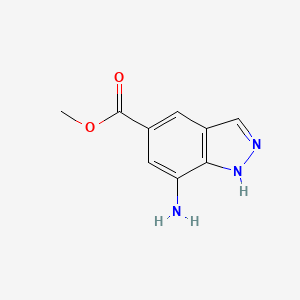
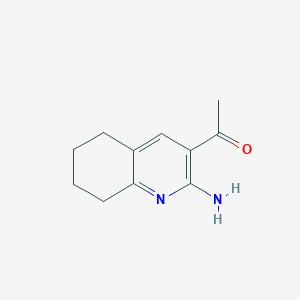
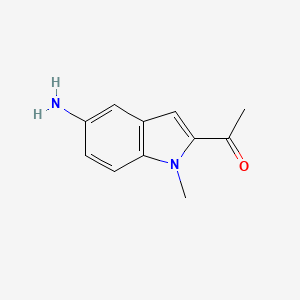
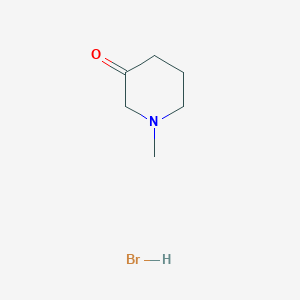
![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
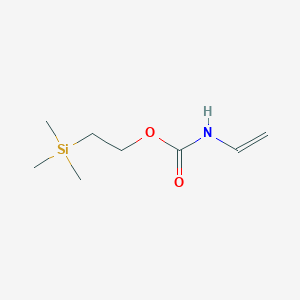
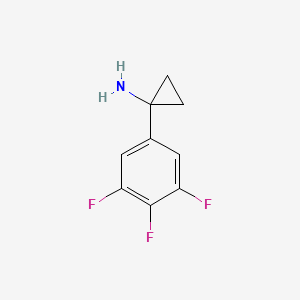
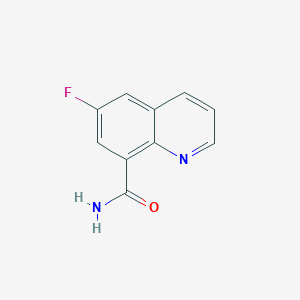
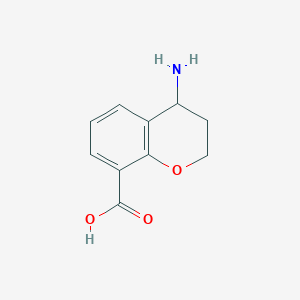
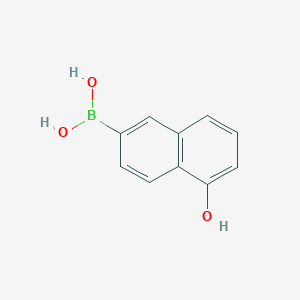
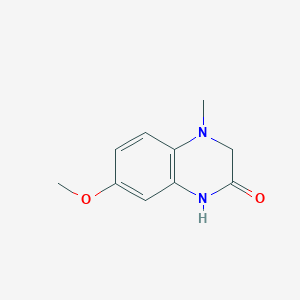
![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
